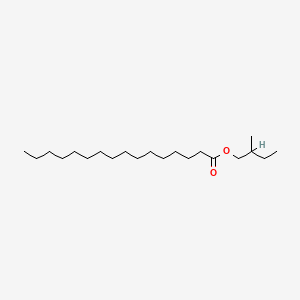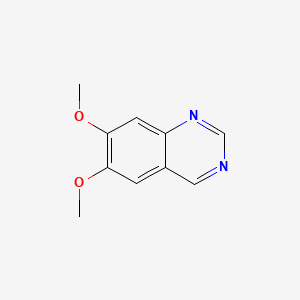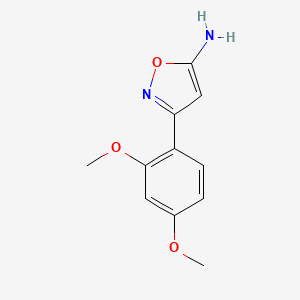
3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine
Descripción general
Descripción
3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine, also known as DOA or DOAM, is a synthetic compound that belongs to the class of oxazolamines. DOA is a potent and selective agonist for the sigma-1 receptor, a protein that is involved in various physiological and pathological processes. Sigma-1 receptor agonists have been studied extensively for their potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and pain.
Aplicaciones Científicas De Investigación
- Application : This compound is a new derivative of “heterostilbene”. It was synthesized as an unprecedented side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea .
- Method of Application : The synthesis involved the Biginelli reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives in a one-step reaction from three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .
- Results : The molecular structure of the compound was established by FTIR, HRESIMS, 1D, and 2D NMR .
- Application : These derivatives were synthesized based on the dithiolopyrrolone scaffold and were found to inhibit bacterial RNA polymerase (RNAP). They displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae .
- Method of Application : The synthesis of these derivatives was achieved through a series of chemical reactions, including amidation .
- Results : The most promising compound showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL, and potent inhibitory activity against Escherichia coli RNAP with IC50 value of 19.4 ± 1.3 μM .
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives
- Application : This compound is a new derivative of “heterostilbene”. It was synthesized as an unprecedented side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea .
- Method of Application : The synthesis involved the Biginelli reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives in a one-step reaction from three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .
- Results : The molecular structure of the compound was established by FTIR, HRESIMS, 1D, and 2D NMR .
- Application : This compound is a derivative of cinnamic acid and is used in various chemical reactions due to its conjugated double bond and the presence of carboxylic acid group .
- Method of Application : The compound can be synthesized through various methods including the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acetic anhydride in the presence of a base .
- Results : The compound is characterized by its molecular formula C11H12O4 and has been used in various chemical reactions .
- Application : This compound, also known as 3,4-Dimethoxyhydrocinnamic acid, forms complex with copper (II). It was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method of Application : The compound can be synthesized through various methods including the reduction of the corresponding aldehyde or ketone .
- Results : The compound showed promising results in inducing γ globin gene expression in reporter assays and erythropoiesis in vivo .
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid
3-(3,4-Dimethoxyphenyl)propionic acid
- Application : This compound is a new derivative of “heterostilbene”. It was synthesized as an unprecedented side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea .
- Method of Application : The synthesis involved the Biginelli reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinone (DHPM) derivatives in a one-step reaction from three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .
- Results : The molecular structure of the compound was established by FTIR, HRESIMS, 1D, and 2D NMR .
- Application : This compound is a derivative of cinnamic acid and is used in various chemical reactions due to its conjugated double bond and the presence of carboxylic acid group .
- Method of Application : The compound can be synthesized through various methods including the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acetic anhydride in the presence of a base .
- Results : The compound is characterized by its molecular formula C11H12O4 and has been used in various chemical reactions .
- Application : This compound, also known as 3,4-Dimethoxyhydrocinnamic acid, forms complex with copper (II). It was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method of Application : The compound can be synthesized through various methods including the reduction of the corresponding aldehyde or ketone .
- Results : The compound showed promising results in inducing γ globin gene expression in reporter assays and erythropoiesis in vivo .
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid
3-(3,4-Dimethoxyphenyl)propionic acid
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(12)16-13-9/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZYEWCOLFKKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396996 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |
CAS RN |
501326-00-7 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



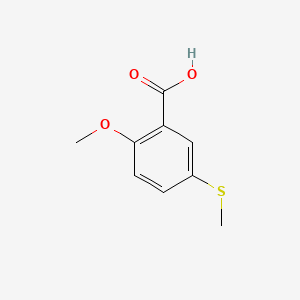
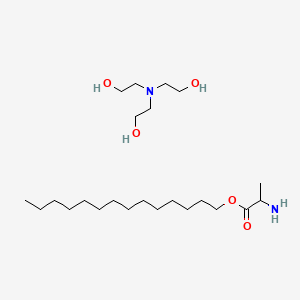

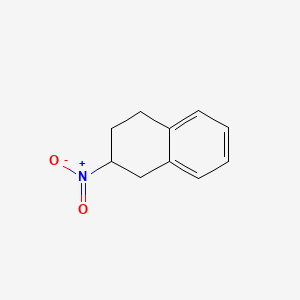
![[2-(1-Methylethyl)phenoxy]acetonitrile](/img/structure/B1622550.png)
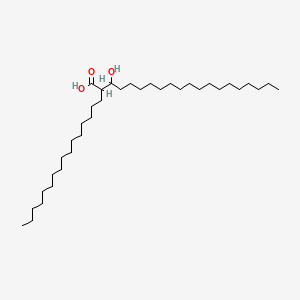
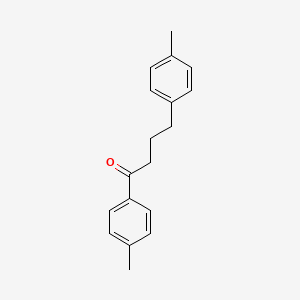
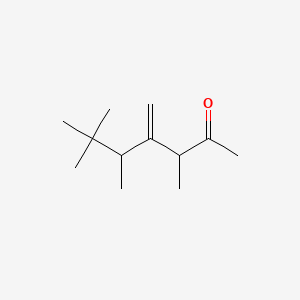
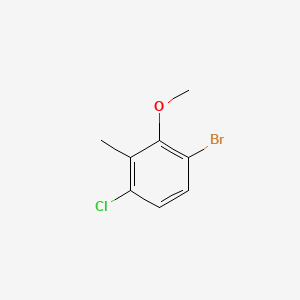
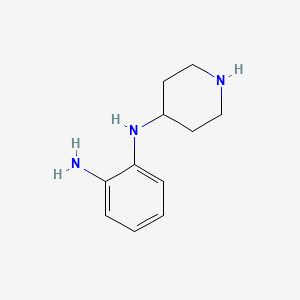
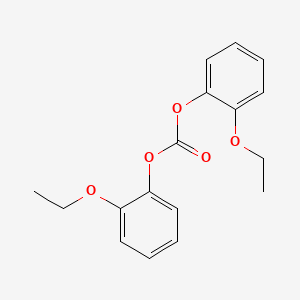
![2-(Acetamido)-4-[(2-hydroxyethyl)sulphonyl]benzoic acid](/img/structure/B1622560.png)
